molecular formula C17H13ClN2O6S B14258765 {3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid CAS No. 405203-54-5

{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid

Cat. No.: B14258765
CAS No.: 405203-54-5
M. Wt: 408.8 g/mol
InChI Key: ZHYRQMJDMPSNQF-UHFFFAOYSA-N
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Description

{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfooxyphenyl group, and a pyrazolyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenylacetic acid to introduce the chlorophenyl group. This is followed by the sulfonation of phenylacetic acid to add the sulfooxy group. The final step involves the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving inflammation and pain.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of {3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can alter the conformation and function of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the sulfooxy and pyrazole moieties.

    3-[4-(Sulfooxy)phenyl]acrylic acid: Contains the sulfooxyphenyl group but differs in the rest of the structure.

    4-Chlorophenylpyrazole: Contains the chlorophenyl and pyrazole groups but lacks the sulfooxy group.

Uniqueness

{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid is unique due to the combination of its functional groups. The presence of both the sulfooxy and pyrazole groups in the same molecule allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

405203-54-5

Molecular Formula

C17H13ClN2O6S

Molecular Weight

408.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1-(4-sulfooxyphenyl)pyrazol-4-yl]acetic acid

InChI

InChI=1S/C17H13ClN2O6S/c18-13-3-1-11(2-4-13)17-12(9-16(21)22)10-20(19-17)14-5-7-15(8-6-14)26-27(23,24)25/h1-8,10H,9H2,(H,21,22)(H,23,24,25)

InChI Key

ZHYRQMJDMPSNQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CC(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O)Cl

Origin of Product

United States

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